

# An In-depth Technical Guide to the Molecular Structure of Terlakiren (C31H48N4O7S)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Terlakiren** (also known as CP-80,794) is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1] Its development was aimed at the treatment of hypertension by targeting the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). This guide provides a detailed overview of the molecular structure of **Terlakiren**, its physicochemical properties, mechanism of action, and relevant (though generalized) experimental protocols.

### **Molecular Structure and Identification**

**Terlakiren** is a complex organic molecule with the chemical formula C31H48N4O7S. Its structure is characterized by a peptide-like backbone with several key functional groups that contribute to its inhibitory activity.



| Identifier | Value                                                                                                                                                                                                                                                               |  |
|------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name | propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-<br>[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-<br>carbonylamino)-3-<br>phenylpropanoyl]amino]propanoyl]amino]butano<br>ate[2]                                                                                   |  |
| SMILES     | CC(C)OC(=O)INVALID-LINKNC(=O) INVALID-LINKNC(=O)INVALID-LINK NC(=O)N3CCOCC3">C@@HO[2]                                                                                                                                                                               |  |
| InChI      | InChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1[2] |  |
| CAS Number | 119625-78-4[2]                                                                                                                                                                                                                                                      |  |

# **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for **Terlakiren** is not publicly available, computed values and data for similar renin inhibitors provide valuable insights.



| Property           | Value                                                                                               | Source                |
|--------------------|-----------------------------------------------------------------------------------------------------|-----------------------|
| Molecular Weight   | 620.8 g/mol                                                                                         | PubChem (Computed)[2] |
| XLogP3             | 3.8                                                                                                 | PubChem (Computed)[2] |
| Aqueous Solubility | Data not publicly available. As a peptide-like molecule, solubility is expected to be pH-dependent. | -                     |
| рКа                | Data not publicly available. The molecule contains both acidic and basic functional groups.         | -                     |
| Melting Point      | Data not publicly available.                                                                        | -                     |

# Mechanism of Action and the Renin-Angiotensin System

**Terlakiren** functions as a direct renin inhibitor. Renin is an aspartic protease that catalyzes the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the reninangiotensin-aldosterone system (RAAS). By binding to the active site of renin, **Terlakiren** prevents this conversion, thereby reducing the downstream production of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention, both of which contribute to increased blood pressure.

# Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)





Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of **Terlakiren**.

## **Experimental Protocols**

Detailed experimental protocols for **Terlakiren** are proprietary. However, based on standard methodologies for similar compounds, the following sections outline the likely approaches used.

## **Renin Inhibition Assay (IC50 Determination)**

The inhibitory potency of **Terlakiren** against renin is typically determined using a fluorometric assay.

Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to renin activity. The presence of an inhibitor like **Terlakiren** reduces the rate of substrate cleavage and, consequently, the fluorescence signal.

#### General Protocol:

- Reagent Preparation:
  - Prepare a stock solution of **Terlakiren** in a suitable solvent (e.g., DMSO).
  - Prepare a series of dilutions of the **Terlakiren** stock solution to be tested.



- Reconstitute recombinant human renin enzyme and the fluorogenic substrate in an appropriate assay buffer.
- Assay Procedure (96-well plate format):
  - Add the diluted **Terlakiren** solutions or vehicle control (for uninhibited reaction) to the wells.
  - Add the renin enzyme to all wells except for the negative control.
  - Initiate the reaction by adding the fluorogenic substrate to all wells.
  - Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
  - Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:
  - Calculate the percentage of renin inhibition for each **Terlakiren** concentration relative to the uninhibited control.
  - Plot the percentage of inhibition against the logarithm of the **Terlakiren** concentration.
  - Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.





Click to download full resolution via product page

Caption: A generalized workflow for determining the IC50 of a renin inhibitor.

# **Preclinical Pharmacokinetic Analysis**

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

General Workflow:

## Foundational & Exploratory





- Animal Model Selection: Choose an appropriate animal model (e.g., rats, dogs, or nonhuman primates).
- Dosing: Administer **Terlakiren** to the animals via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).
- Sample Collection: Collect blood samples at predetermined time points after dosing. Process the blood to obtain plasma.
- Sample Analysis: Develop and validate a sensitive analytical method (typically LC-MS/MS)
   for the quantification of **Terlakiren** in plasma samples.
- Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as:
  - Maximum plasma concentration (Cmax)
  - Time to reach maximum concentration (Tmax)
  - Area under the plasma concentration-time curve (AUC)
  - Half-life (t1/2)
  - Clearance (CL)
  - Volume of distribution (Vd)
  - Bioavailability (F%)





Click to download full resolution via product page

Caption: A typical workflow for a preclinical pharmacokinetic study.

# Synthesis of Terlakiren

A detailed, step-by-step synthesis of **Terlakiren** is not publicly available. However, the synthesis of similar complex peptide-like molecules generally involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final steps. This strategy often employs standard peptide coupling reagents and protecting group chemistry to control the stereochemistry and ensure the desired final product.



### Conclusion

**Terlakiren** represents a significant effort in the development of direct renin inhibitors for the management of hypertension. Its molecular structure is intricately designed to achieve high potency and selectivity for its target. While detailed experimental data remains largely proprietary, this guide provides a comprehensive overview of its known molecular characteristics, mechanism of action, and the standard methodologies used to evaluate such compounds, offering valuable insights for researchers and professionals in the field of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scielo.br [scielo.br]
- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Terlakiren (C31H48N4O7S)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681263#understanding-the-molecular-structure-ofterlakiren-c31h48n4o7s]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com